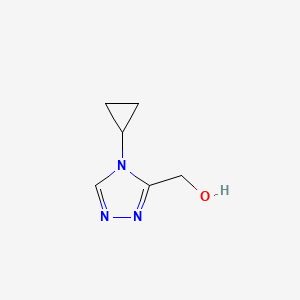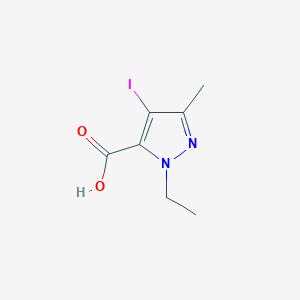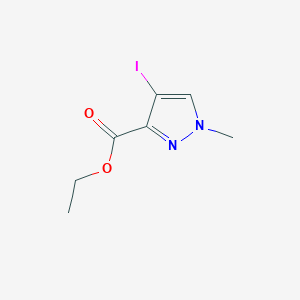
Methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives has been extensively studied. A common method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates. These intermediates can then be oxidized to form a variety of pyrazoles . Another method involves the reaction of acetylenic ketones with methylhydrazine or aryl hydrazines to produce pyrazoles .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For example, they can participate in [3 + 2] cycloaddition reactions with terminal alkynes to form new pyrazoles . They can also undergo oxidation reactions to form a variety of pyrazole derivatives .Applications De Recherche Scientifique
Structural and Spectral Investigations
Pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been subject to structural and spectral analyses, combining experimental and theoretical studies. These investigations involve NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction techniques, providing insights into the molecular and crystal structures of these compounds. Such studies are crucial for understanding the electronic and geometric properties, which are fundamental for designing materials with specific functionalities (Viveka et al., 2016).
Synthesis and Characterization
The synthesis of pyrazole esters, like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, involves multi-component condensation reactions. These syntheses are followed by detailed characterization using techniques such as single crystal X-ray diffraction, which helps in confirming the structure of the synthesized compounds. This process is vital for the development of new compounds with potential applications in pharmaceuticals and materials science (Viveka et al., 2016).
Biological Applications
Certain pyrazole derivatives exhibit biological activities, such as fungicidal and plant growth regulation. For example, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate has been synthesized and its structure determined to show potential in these areas. The biological activities of such compounds make them of interest for agricultural and pharmaceutical applications (Minga, 2005).
Novel Syntheses and Potential Applications
Research on pyrazole derivatives also includes the development of novel synthesis methods for complex structures, such as pyrazolo[3,4-b]pyridines. These syntheses are significant for creating new molecules that could have unique properties suitable for advanced materials or therapeutic agents (Ghaedi et al., 2015).
Orientations Futures
Pyrazole derivatives have garnered substantial interest from researchers due to their diverse biological activities and potential applications in various sectors of the chemical industry, including medicine and agriculture . Future research will likely continue to explore the synthesis of new pyrazole derivatives and their potential applications .
Mécanisme D'action
Target of Action
Methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate, like other pyrazole derivatives, is believed to have a broad range of targets due to its versatile structure . . Pyrazole derivatives are known to exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects . The exact targets would depend on the specific substituents on the pyrazole ring .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions . The presence of different substituents on the pyrazole ring can significantly modify the biological properties of such molecules .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives, it is likely that this compound affects multiple pathways .
Result of Action
Pyrazole derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects . The exact effects would depend on the specific targets and pathways affected by the compound.
Propriétés
IUPAC Name |
methyl 2-ethyl-4-iodopyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-3-10-6(7(11)12-2)5(8)4-9-10/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPJLHQOQGCXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)I)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate](/img/structure/B3377754.png)









![N-[(6-Chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride](/img/structure/B3377815.png)


